1,2-Dibromo-2,4-dicyanobutane
Overview
Description
Bromothalonil, also known as Methyldibromo glutaronitrile, is a widely used preservative found in many personal hygiene and industrial products. It is a low-toxicity, broad-spectrum compound with fungicidal, bactericidal, and algicidal properties. Bromothalonil is effective in inhibiting and eliminating the growth of bacteria, fungi, and algae .
Mechanism of Action
1,2-Dibromo-2,4-dicyanobutane, also known as Methyldibromoglutaronitrile, is a broad-spectrum microbicide used commercially in various consumer products .
Target of Action
The primary targets of this compound are the free sulfhydryl groups present in the body . These groups play a crucial role in various biochemical reactions and maintaining the structural integrity of proteins.
Mode of Action
This compound interacts with its targets by undergoing a free sulfhydryl-dependent biotransformation pathway . This interaction results in the conversion of this compound to its debrominated metabolite, 2-methyleneglutaronitrile .
Biochemical Pathways
The conversion of this compound to 2-methyleneglutaronitrile involves the oxidation of two molecules of glutathione (GSH) to glutathione disulfide (GSSG) for every molecule of this compound . This reaction can be represented as follows:
This compound+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr\text{this compound} + 2 \text{ GSH} \rightarrow \text{2-methyleneglutaronitrile} + \text{GSSG} + 2 \text{ HBr} this compound+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr
Pharmacokinetics
After intravenous administration of this compound to male Fischer 344 rats, it was observed to bind gradually to blood constituents . By 48 hours, approximately 12% of the total dose was covalently bound .
Result of Action
The consumption of free sulfhydryls associated with the biotransformation of this compound is responsible for hemolysis . Furthermore, this compound biotransformation is required for erythrocyte binding .
Action Environment
This compound is stable under normal conditions of use . It should be kept away from oxidizing agents, reducing agents, strong acids, and strong bases . Heating to decomposition may release carbon dioxide, carbon monoxide, nitrogen oxides, and halogenated compounds . Therefore, heat, open flames, and other potential sources of ignition should be avoided .
Biochemical Analysis
Biochemical Properties
Methyldibromoglutaronitrile plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting microbial cell membranes and inhibiting enzyme activity essential for microbial survival. The compound’s interaction with microbial enzymes leads to the inhibition of metabolic pathways, ultimately causing cell death . Methyldibromoglutaronitrile’s ability to bind to proteins and enzymes is crucial for its preservative function, ensuring the longevity and safety of cosmetic and industrial products.
Cellular Effects
Methyldibromoglutaronitrile affects various cell types and cellular processes. In human cells, it has been shown to cause allergic contact dermatitis, characterized by itching, burning, and blistering of the skin . This reaction is due to the compound’s ability to activate immune cells and trigger inflammatory pathways. Methyldibromoglutaronitrile influences cell signaling pathways, leading to the release of cytokines and other inflammatory mediators. Additionally, it can affect gene expression by altering the transcription of genes involved in immune responses and cellular metabolism .
Molecular Mechanism
At the molecular level, methyldibromoglutaronitrile exerts its effects through binding interactions with biomolecules. It binds to microbial enzymes, inhibiting their activity and disrupting essential metabolic processes . This inhibition leads to the accumulation of toxic intermediates and the depletion of vital metabolites, resulting in microbial cell death. In human cells, methyldibromoglutaronitrile can activate immune receptors, leading to the activation of signaling pathways that promote inflammation and allergic responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyldibromoglutaronitrile can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that methyldibromoglutaronitrile can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to methyldibromoglutaronitrile in in vitro and in vivo studies has demonstrated its potential to cause chronic skin irritation and sensitization .
Dosage Effects in Animal Models
The effects of methyldibromoglutaronitrile vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without causing significant adverse effects. At higher doses, methyldibromoglutaronitrile can cause toxic effects, including skin irritation, inflammation, and systemic toxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of methyldibromoglutaronitrile can lead to severe allergic reactions and toxicity in animal models .
Metabolic Pathways
Methyldibromoglutaronitrile is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with microbial enzymes, inhibiting key metabolic processes such as glycolysis and the tricarboxylic acid cycle . This inhibition disrupts the production of ATP and other essential metabolites, leading to microbial cell death. In human cells, methyldibromoglutaronitrile can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, methyldibromoglutaronitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as its chemical properties, concentration, and the presence of other molecules. Methyldibromoglutaronitrile can accumulate in specific tissues, leading to localized effects and potential toxicity .
Subcellular Localization
Methyldibromoglutaronitrile’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In microbial cells, methyldibromoglutaronitrile can localize to the cell membrane and cytoplasm, where it exerts its antimicrobial effects. In human cells, the compound can localize to the cytoplasm and nucleus, influencing gene expression and cellular responses .
Preparation Methods
Bromothalonil is synthesized from acrylonitrile to produce 2-methylene glutaronitrile, which is then reacted with bromine. The process involves the dimerization of acrylonitrile in the presence of a catalyst at 25-30°C to form 2-methylene glutaronitrile. This intermediate is then reacted with bromine at 100°C to yield Bromothalonil . Industrial production methods involve the use of QuEChERS (quick, easy, cheap, effective, rugged, and safe) combined with gas chromatography-mass spectrometry for residue analysis .
Chemical Reactions Analysis
Bromothalonil undergoes various chemical reactions, including:
Oxidation: Bromothalonil can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form less brominated derivatives.
Substitution: Bromothalonil can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include bromine for bromination and various reducing agents for reduction reactions.
Scientific Research Applications
Bromothalonil has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical formulations.
Biology: Effective in controlling the growth of bacteria, fungi, and algae in biological studies.
Medicine: Used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis.
Comparison with Similar Compounds
Bromothalonil is similar to other compounds such as Bronopol and Flutolanil. Bronopol is an antimicrobial compound used as a biocide and preservative, while Flutolanil is a fungicide used to control diseases in crops. Bromothalonil is unique due to its broad-spectrum activity and low toxicity, making it suitable for various applications .
Similar Compounds
- Bronopol
- Flutolanil
Properties
IUPAC Name |
2-bromo-2-(bromomethyl)pentanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVLDKHFGIVEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)(C#N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18066 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLDIBROMOGLUTARONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024944 | |
Record name | 1,2-Dibromo-2,4-dicyanobutane | |
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Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |
Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
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Record name | 1,2-Dibromo-2,4-dicyanobutane | |
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Record name | METHYLDIBROMOGLUTARONITRILE | |
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Boiling Point |
212 °C | |
Record name | METHYLDIBROMOGLUTARONITRILE | |
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Solubility |
Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |
Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
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Record name | METHYLDIBROMOGLUTARONITRILE | |
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Density |
0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |
Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
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Vapor Pressure |
0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |
Record name | 1,2-Dibromo-2,4-dicyanobutane | |
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Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
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Impurities |
Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |
Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
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Color/Form |
Yellowish-white granular solid, Crystals from ethanol | |
CAS No. |
35691-65-7 | |
Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
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Record name | 1,2-Dibromo-2,4-dicyanobutane | |
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Record name | Bromothalonil | |
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Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |
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Record name | 1,2-Dibromo-2,4-dicyanobutane | |
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Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |
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Record name | METHYLDIBROMO GLUTARONITRILE | |
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Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
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Record name | METHYLDIBROMOGLUTARONITRILE | |
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Melting Point |
52 °C, 51-52 °C | |
Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
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Record name | METHYLDIBROMOGLUTARONITRILE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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